2-(2,6-dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one
CAS No.: 70460-34-3
Cat. No.: VC15909756
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70460-34-3 |
|---|---|
| Molecular Formula | C15H10O5 |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 2-(2,6-dihydroxyphenyl)-3-hydroxychromen-4-one |
| Standard InChI | InChI=1S/C15H10O5/c16-9-5-3-6-10(17)12(9)15-14(19)13(18)8-4-1-2-7-11(8)20-15/h1-7,16-17,19H |
| Standard InChI Key | OZTLYESAHCAEDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=C(C=CC=C3O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(2,6-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one (IUPAC name: 2-(2,6-dihydroxyphenyl)-3-hydroxychromen-4-one) is a flavonoid derivative with the molecular formula and a molecular weight of 270.24 g/mol . Its structure comprises a chromen-4-one core substituted with three hydroxyl groups: two on the 2,6-positions of a phenyl ring and one on the chromenone ring (Figure 1).
Table 1: Key Computed Properties of 2-(2,6-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one
| Property | Value |
|---|---|
| XLogP3-AA | 2.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 87 Ų |
| Rotatable Bond Count | 1 |
The compound’s planar chromenone system and conjugated carbonyl group () facilitate π-π stacking interactions, while its hydroxyl groups enable hydrogen bonding and proton transfer processes .
Synthesis and Production Methods
Analog-Driven Synthetic Strategies
Although no direct synthesis reports for 2-(2,6-dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one exist, pathways for structurally related chromenones suggest plausible routes. For example, 2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one is synthesized via a four-step process involving Claisen-Schmidt condensation, oxidative cyclization, alkylation, and deprotection . Adapting this approach could involve:
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Condensation: Reacting 1-(2-hydroxyphenyl)ethanone with 2,6-dihydroxybenzaldehyde in a basic medium (e.g., ) to form a chalcone intermediate.
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Oxidative Cyclization: Treating the chalcone with in methanol/ to form the chromenone core.
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Deprotection: Removing protective groups (if used) under acidic conditions to yield the final product .
Table 2: Hypothetical Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Expected Intermediate |
|---|---|---|
| Condensation | , , 60–80°C | Chalcone derivative |
| Cyclization | , , methanol | 3-Hydroxy-chromenone |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | Final product (≥95% purity) |
Physicochemical and Spectroscopic Properties
Spectral Signatures
The compound’s structure can be confirmed via:
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¹H NMR: Aromatic protons (δ 6.3–8.3 ppm), hydroxyl groups (δ 9–12 ppm), and carbonyl (δ ~176 ppm in ¹³C NMR) .
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UV-Vis: Absorption maxima near 280 nm (chromenone π-π* transitions) and 320 nm (n-π* transitions of carbonyl) .
Solubility and Stability
With a polar surface area of 87 Ų and moderate LogP (2.3), the compound is likely soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water. Stability studies on analogs suggest sensitivity to light and oxidative conditions, necessitating storage in inert atmospheres .
| Compound | IC₅₀ (Radical Scavenging) | Target Cancer Cell Line |
|---|---|---|
| 3-Hydroxyflavone | 18.5 µM | MCF-7 (Breast) |
| 2-(4-Hydroxyphenyl)-4H-chromen-4-one | 22.1 µM | HT-29 (Colon) |
| Hypothesized for this compound | ~15–25 µM (estimated) | N/A |
Research Gaps and Future Directions
Critical Unanswered Questions
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Synthetic Optimization: Scalable production methods remain unexplored.
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Bioactivity Validation: No in vitro or in vivo studies confirm hypothesized effects.
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Structure-Activity Relationships: Impact of 2,6-dihydroxyphenyl substitution vs. other analogs.
Recommended Studies
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Molecular Docking: Screen against targets like KEAP1-Nrf2 or caspase-3.
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Derivatization: Acetylation or glycosylation to enhance solubility or potency.
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Toxicology Profiles: Acute and chronic toxicity assessments in model organisms.
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